Product packaging for Boc-D-Glu(Obzl)-Oh(Cat. No.:CAS No. 35793-73-8)

Boc-D-Glu(Obzl)-Oh

Cat. No.: B558520
CAS No.: 35793-73-8
M. Wt: 337.4 g/mol
InChI Key: AJDUMMXHVCMISJ-CYBMUJFWSA-N
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Description

The Significance of D-Amino Acid Residues in Peptide Chemistry and Beyond

While the vast majority of naturally occurring proteins are composed exclusively of L-amino acids, their mirror-image counterparts, D-amino acids, play crucial and unique roles in various biological contexts and in the design of novel therapeutic agents. jpt.compsu.edu Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, which are typically specific for L-amino acid sequences. biopharmaspec.comfrontiersin.org This increased resistance to proteolysis can significantly improve the in vivo half-life of peptide-based drugs. biopharmaspec.com

The incorporation of D-amino acids can also induce specific conformational constraints on the peptide backbone, leading to well-defined secondary structures such as β-turns. psu.edu This ability to control the three-dimensional shape of a peptide is critical for its biological activity, as it governs the interaction with its target receptor or enzyme. rsc.org Furthermore, D-amino acids are found in the cell walls of bacteria and in some microbial peptides with potent antibacterial properties. frontiersin.orgrsc.org

Strategic Importance of Boc and Benzyl (B1604629) Protecting Groups in Synthetic Methodologies

The choice of protecting groups is a critical aspect of synthetic strategy. In Boc-D-Glu(Obzl)-Oh, two of the most widely used and versatile protecting groups in organic synthesis are employed: the tert-butoxycarbonyl (Boc) group and the benzyl (Bzl) group. weebly.comrochester.edu

The Boc group protects the α-amino group of the D-glutamic acid. It is known for its stability to a wide range of reaction conditions, including basic and nucleophilic reagents. organic-chemistry.org A key advantage of the Boc group is its facile removal under acidic conditions, typically using reagents like trifluoroacetic acid (TFA). seplite.comhighfine.com This deprotection reaction proceeds via a stable tertiary carbocation, which then fragments to isobutylene (B52900) and carbon dioxide, minimizing the risk of side reactions. highfine.com

The benzyl group is used to protect the side-chain carboxylic acid of the glutamic acid residue. weebly.com This prevents the side-chain from participating in unwanted reactions during peptide coupling. The benzyl ester is stable to the acidic conditions used to remove the Boc group, a property known as orthogonality. This orthogonality is highly desirable in multi-step synthesis as it allows for the selective deprotection of one functional group while others remain intact. The benzyl group is typically removed by catalytic hydrogenolysis, a mild reduction method that does not affect most other functional groups, including the Boc group. weebly.comorganic-chemistry.org

The combination of the acid-labile Boc group and the hydrogenolysis-labile benzyl group in this compound provides a robust and versatile tool for chemists, enabling the strategic and controlled synthesis of complex D-amino acid-containing peptides and peptidomimetics. seplite.com

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C17H23NO6 sigmaaldrich.comchemicalbook.com
Molecular Weight 337.37 g/mol sigmaaldrich.comchemicalbook.com
Appearance White to almost white powder or crystal chemicalbook.com
Melting Point 96.0 to 100.0 °C chemicalbook.com
Solubility Soluble in methanol, chloroform, dichloromethane (B109758) chemicalbook.combiocrick.com
Storage Temperature 2-8°C, keep in a dark, dry place sigmaaldrich.comchemicalbook.com
CAS Number 35793-73-8 sigmaaldrich.comambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO6 B558520 Boc-D-Glu(Obzl)-Oh CAS No. 35793-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUMMXHVCMISJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426663
Record name Boc-D-Glu(Obzl)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35793-73-8
Record name Boc-D-Glu(Obzl)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-D-Glutamic acid 5-benzyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Boc D Glu Obzl Oh

Stereocontrolled Synthesis and Enantiomeric Purity Maintenance

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological function of peptides and peptidomimetics. The synthesis of Boc-D-Glu(Obzl)-Oh, therefore, places a strong emphasis on methodologies that ensure the retention of the D-configuration at the α-carbon and maintain high enantiomeric purity throughout the synthetic sequence.

The most prevalent and practical approach to the synthesis of this compound is a stereocontrolled process that begins with the enantiomerically pure chiral pool starting material, D-glutamic acid. nih.gov This strategy obviates the need for chiral resolution or asymmetric synthesis steps, which can often be complex and less efficient. The synthesis typically proceeds in two key stages:

Nα-Boc Protection: The α-amino group of D-glutamic acid is protected with a tert-butoxycarbonyl (Boc) group. This is commonly achieved by reacting D-glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system like dioxane and water. vulcanchem.comorganic-chemistry.org This reaction is generally high-yielding and does not affect the stereocenter.

Selective γ-Esterification: The subsequent step is the selective esterification of the side-chain (γ) carboxylic acid with benzyl (B1604629) alcohol. vulcanchem.com Achieving selectivity over the α-carboxylic acid is critical. One common method involves the formation of an intramolecular anhydride (B1165640) of N-Boc-D-glutamic acid, which is then regioselectively opened by benzyl alcohol to yield the desired γ-benzyl ester. ug.edu.pl Another approach utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification with benzyl alcohol. vulcanchem.com

These methods are designed to proceed under mild conditions that minimize the risk of epimerization, which is the conversion of the D-enantiomer to its L-counterpart at the α-carbon. mdpi.com

Verifying the enantiomeric integrity of this compound is essential for its use in synthesizing stereochemically defined peptides. A suite of analytical techniques is employed to assess and quantify chiral purity.

Analytical TechniquePurpose in Purity AssessmentTypical FindingsReference
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Directly separates and quantifies the D- and L-enantiomers, providing a precise measure of enantiomeric excess (e.e.).Commercial batches often report purities of ≥99.5%. chemimpex.com
Polarimetry Measures the optical rotation of a solution of the compound. A specific rotation value is characteristic of a pure enantiomer.The L-enantiomer, Boc-L-Glu(OBzl)-OH, has a reported specific rotation of [a]D20 = -6.5 ± 1.5° (c=1 in Acetic Acid). The D-enantiomer would have the opposite sign. chemimpex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy While standard NMR cannot distinguish enantiomers, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which have distinct NMR spectra, allowing for quantification. It is also used to confirm the overall structure.Confirms the presence and location of the Boc and Benzyl groups and the absence of impurities. researchgate.net
Mass Spectrometry (MS) Verifies the correct molecular weight of the compound, confirming its identity.ESI-MS or MALDI-TOF is used to confirm the expected molecular weight.

These techniques, often used in combination, provide a comprehensive analysis of both the chemical and stereochemical purity of the final product.

The maintenance of the D-configuration in this compound is paramount for its intended applications, primarily in the synthesis of peptide-based therapeutics and research tools. The stereochemistry of the amino acid residues within a peptide dictates its three-dimensional structure, which in turn governs its biological activity.

Incorporating D-amino acids, such as D-glutamic acid, into peptide chains has significant consequences:

Enhanced Metabolic Stability: The vast majority of proteases—enzymes that break down proteins and peptides—are highly specific for L-amino acids. nih.gov Peptides containing D-amino acids are therefore resistant to enzymatic degradation, leading to a longer half-life and improved bioavailability in biological systems. nih.gov

Novel Conformations and Activities: The presence of a D-amino acid can induce unique turns and folds in the peptide backbone that are not accessible to peptides composed solely of L-amino acids. mdpi.com This can lead to novel receptor binding affinities and biological activities.

Risk of Impure Products: A loss of stereochemical fidelity during the synthesis of this compound or its subsequent use in peptide synthesis results in epimerization. mdpi.com This creates a mixture of diastereomeric peptides, which can have different biological activities and are often very difficult to separate, complicating purification and compromising the therapeutic efficacy and safety of the final product. mdpi.com For example, N-terminal glutamic acid residues are known to be susceptible to cyclization to form pyroglutamate (B8496135), a side reaction that is influenced by the preceding synthetic steps. peptide.com

Protecting Group Chemistry of this compound

The specific combination of the Nα-tert-butoxycarbonyl (Boc) and the γ-benzyl (Bzl or Obzl) ester protecting groups is central to the utility of this compound in multi-step synthesis. These groups are chosen for their reliable introduction and, more importantly, their differential stability, which allows for selective removal.

As outlined in the synthesis section (2.1.1), the introduction of these protecting groups is a well-established, two-step process starting from D-glutamic acid.

Nα-Boc Protection: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org This reagent readily reacts with the α-amino group under basic conditions to form a stable carbamate (B1207046) linkage. The Boc group is favored for its robustness under a wide range of conditions, including those used for peptide coupling and esterification, yet it can be removed under specific acidic conditions. organic-chemistry.org

γ-Benzyl Ester Protection: Following N-protection, the side-chain carboxyl group is esterified using benzyl alcohol. vulcanchem.com This is a crucial step that "masks" the acidic proton and prevents the side chain from participating in undesired reactions during peptide synthesis, such as amide bond formation. The benzyl group is chosen for its stability during the acidic cleavage of the Boc group and its susceptibility to removal by different methods.

In peptide synthesis, an orthogonal protecting group strategy is one where each class of protecting group can be removed in any order in the presence of the others by using specific, non-interfering chemical conditions. biosynth.comiris-biotech.de

The Boc/Bzl combination employed in this compound is a classic example of a "quasi-orthogonal" system. biosynth.compeptide.com Both groups are labile to acid, but their sensitivities are sufficiently different to allow for selective cleavage. biosynth.comiris-biotech.de

Protecting GroupStructureLability / Cleavage ConditionsStability
Nα-Boc -(C=O)O-C(CH₃)₃Mildly acidic conditions (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)). iris-biotech.depeptide.comStable to bases, nucleophiles, and catalytic hydrogenolysis. organic-chemistry.org
γ-Benzyl (Obzl) -(C=O)O-CH₂-C₆H₅Strong acids (e.g., Hydrogen Fluoride (B91410) (HF)) or Catalytic Hydrogenolysis (H₂/Pd-C). iris-biotech.denih.govStable to the mild acidic conditions used for Boc removal and basic conditions.

This differential lability is the cornerstone of the Boc-based strategy for solid-phase peptide synthesis (SPPS). During the stepwise assembly of a peptide, the temporary Nα-Boc group is removed at each cycle using TFA to expose a free amine for the next coupling reaction. peptide.com The "permanent" γ-benzyl ester on the glutamic acid side chain remains intact throughout this process. peptide.com It is only removed during the final step, typically along with cleavage of the peptide from the resin, using a strong acid like HF or through catalytic hydrogenation, a method that is fully orthogonal to the acid-labile Boc group. iris-biotech.denih.gov

The compatibility of the benzyl group extends to its stability under various reaction conditions, such as the reduction of a different functional group elsewhere in a molecule using NaBH₄/I₂, where the benzyl ester remains unaffected. researchgate.net This robust and predictable chemical behavior makes this compound a reliable and versatile reagent for the construction of complex peptides.

Optimized Cleavage and Deprotection Protocols

The strategic removal of the Boc and benzyl protecting groups is fundamental to the utility of this compound in peptide synthesis. The differential lability of these groups to specific chemical reagents allows for selective deprotection, a cornerstone of modern peptide chemistry. iris-biotech.de

Acid-Labile Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for α-amino functions due to its stability under various conditions and its facile removal under acidic conditions. fishersci.co.uk The cleavage of the Boc group from this compound is typically achieved using moderately strong acids, which protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene (B52900) and carbon dioxide, regenerating the free amine.

Commonly employed reagents for Boc deprotection include trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM). peptide.com A typical protocol involves treating the Boc-protected peptide with a solution of 25-50% TFA in DCM. peptide.com The reaction is generally rapid, often completing within 30 minutes at room temperature. To prevent side reactions caused by the tert-butyl cation generated during deprotection, scavengers such as triethylsilane or thioanisole (B89551) are frequently added to the cleavage mixture. peptide.com Another effective reagent is 4 M hydrogen chloride (HCl) in anhydrous dioxane, which can offer high selectivity for Nα-Boc deprotection in the presence of other acid-sensitive groups like tert-butyl esters. researchgate.net

ReagentConcentrationSolventTimeTemperatureNotes
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)30 minRoom TempScavengers recommended to prevent side reactions. peptide.com
Hydrogen Chloride (HCl)4 MDioxane30 minRoom TempOffers high selectivity. researchgate.net
p-Toluenesulfonic acid (p-TSA)0.01 MTFE-DCM (1:9 v/v)~70 minNot SpecifiedEffective for Boc group removal. google.com
Hydrogenolytic Benzyl Ester Cleavage

The benzyl (Bzl) ester protecting the γ-carboxyl group of the glutamic acid residue is stable to the acidic conditions used for Boc deprotection. openstax.org Its removal is most commonly and cleanly achieved through catalytic hydrogenolysis. openstax.orgpearson.com This method involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). pearson.comrsc.org

The reaction is usually carried out in a solvent such as methanol, ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen gas. The process yields the free carboxylic acid and toluene (B28343) as a byproduct. pearson.com An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor like cyclohexene (B86901) or formic acid is used in conjunction with the palladium catalyst. rsc.org This can sometimes offer advantages in terms of experimental setup.

CatalystHydrogen SourceSolventTemperaturePressureNotes
10% Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol, Ethanol, or Ethyl AcetateRoom TempAtmosphericStandard and widely used method. pearson.comrsc.org
Palladium BlackCyclohexeneNot SpecifiedNot SpecifiedNot SpecifiedCan also remove other benzyl-based protecting groups. rsc.org
Differential Deprotection Strategies in Complex Syntheses

In the synthesis of complex peptides, the ability to selectively remove one protecting group while others remain intact is crucial. This concept is known as orthogonal protection. thieme-connect.de The Boc/Bzl protection strategy employed in this compound is a classic example of differential lability, though not strictly orthogonal as both groups are acid-labile, albeit under different strengths of acid. iris-biotech.de

The significant difference in acid lability allows for the selective removal of the Boc group with moderate acids like TFA, leaving the benzyl ester untouched. peptide.com Following peptide chain elongation, the benzyl ester can then be removed by hydrogenolysis, which does not affect most other protecting groups, except for those also susceptible to reduction, such as the benzyloxycarbonyl (Z) group. rsc.orgpublish.csiro.au

In more intricate synthetic schemes, other protecting groups may be present. For instance, if a peptide contains other acid-sensitive groups like tert-butyl esters or ethers, the conditions for Boc deprotection must be carefully chosen to avoid premature cleavage of these groups. researchgate.net The use of milder acidic reagents or specific scavenger cocktails can enhance the selectivity of Boc removal. wiley-vch.de Conversely, the benzyl group is stable to a wide range of reagents used for the removal of other protecting groups, such as those based on fluorenylmethyloxycarbonyl (Fmoc) chemistry, making the Boc/Bzl pair versatile in a variety of synthetic strategies. iris-biotech.de

Utilization in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone building block for the incorporation of D-glutamic acid residues in peptides using the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). sigmaaldrich.comalfa-chemistry.comchemexper.comchemcalc.orgalfa-chemistry.com SPPS, pioneered by R.B. Merrifield, allows for the efficient synthesis of peptides on a solid support. peptide.com

Role as a Standard Building Block for D-Glutamic Acid Residues

In Boc-based SPPS, the peptide chain is assembled on a resin support. Each cycle of amino acid addition involves two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid. peptide.com

This compound is utilized in the coupling step when a D-glutamic acid residue is required in the peptide sequence. The free α-carboxylic acid of this compound is activated using a coupling reagent, which facilitates the formation of a peptide bond with the free N-terminal amine of the growing peptide chain attached to the resin. mdpi.com The benzyl ester on the γ-carboxyl group prevents it from participating in the coupling reaction, thus ensuring the correct peptide backbone is formed. This side-chain protection remains in place throughout the synthesis until it is removed during the final cleavage from the resin, typically with strong acids like hydrogen fluoride (HF), which also cleaves the benzyl ester. iris-biotech.de The use of the D-enantiomer is significant for creating peptides with altered secondary structures or increased resistance to enzymatic degradation.

Mechanistic Studies of Peptide Coupling Reactions Involving this compound

The formation of the peptide bond is a critical step, and its efficiency and the preservation of stereochemical integrity are paramount. The coupling of this compound involves the activation of its free α-carboxylic acid. This is typically achieved by converting the carboxylic acid into a more reactive species.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives can act as activated esters, which then react with the amine component, or they can help to suppress side reactions and racemization. capes.gov.br Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective coupling reagents. luxembourg-bio.com

Mechanistic studies have shown that the activation step can sometimes lead to the formation of an oxazolone (B7731731) intermediate, especially with sterically hindered amino acids. capes.gov.br While this can be a productive pathway for peptide bond formation, it also carries the risk of racemization at the α-carbon of the activated amino acid. The choice of coupling reagent, additives, solvent, and temperature can significantly influence the reaction mechanism and the extent of any potential epimerization. mdpi.com Research has indicated that reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) show remarkable resistance to racemization during amide bond formation. luxembourg-bio.com

Coupling ReagentAdditiveSolventKey Feature
DCC/DICHOBt/OxymaDMF/DCMWidely used, cost-effective; HOBt/Oxyma suppress racemization. capes.gov.br
PyBOP/HBTU/HATUDIEA (Base)DMFHigh coupling efficiency, often used for difficult couplings. luxembourg-bio.com
DEPBTNot RequiredVariousExcellent for minimizing racemization. luxembourg-bio.com

Optimization of Coupling Efficiencies and Minimization of Side Reactions in SPPSbiosynth.com

In Solid-Phase Peptide Synthesis (SPPS), the incorporation of this compound requires careful optimization to maximize coupling efficiency and mitigate the formation of undesirable side products. The Boc (tert-butoxycarbonyl) group protects the N-terminal amine, while the benzyl (Bzl) ester protects the side-chain carboxylic acid, preventing unwanted reactions during peptide elongation. biosynth.com However, certain side reactions can still occur.

A primary concern when using Boc-Glu(OBzl)-OH is the potential for cyclization of the N-terminal glutamic acid residue to form a pyroglutamate species. peptide.com This intramolecular reaction can terminate the peptide chain prematurely. Another potential side reaction is racemization, which can be influenced by the choice of coupling reagents and reaction conditions.

To address these challenges, several optimization strategies are employed:

Coupling Reagents: The selection of coupling agents is critical. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt). These additives act as racemization suppressors.

Solvent and Temperature: Performing reactions in appropriate solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is standard. Lowering the reaction temperature (e.g., to -15°C) can also substantially reduce most side reactions by shortening the required activation times for the amino acid. peptide2.com

Alternative Protecting Groups: To further minimize side reactions associated with the benzyl ester, alternative side-chain protecting groups can be utilized. For instance, cyclohexyl esters (OcHx) have been shown to reduce undesired cyclizations during acidic and basic treatments. peptide.comsigmaaldrich.com

Capping: After a coupling step, any unreacted free amino groups on the growing peptide chain can be "capped" by acetylation. This procedure prevents the formation of deletion sequences (peptides missing one or more amino acid residues), thereby simplifying the purification of the final product. iris-biotech.de

The table below summarizes common side reactions and the corresponding strategies for their minimization.

Side Reaction Causal Factor Minimization Strategy
Pyroglutamate Formation Intramolecular cyclization of N-terminal glutamic acid Use of optimized coupling reagents; potential use of more robust side-chain protection like cyclohexyl (OcHx) esters. peptide.com
Racemization Over-activation of the carboxylic acid Addition of suppressing agents (e.g., HOBt); optimization of coupling time and temperature. peptide2.com
Deletion Sequences Incomplete coupling reactions Use of excess reagents; performing a capping step with acetic anhydride after coupling. iris-biotech.de

Development of Robust SPPS Protocols Incorporating this compound

A robust SPPS protocol for incorporating this compound is built upon the Boc/Bzl protection strategy, which involves a specific sequence of chemical steps. iris-biotech.de This method, while one of the original strategies for SPPS, has been refined over time to enhance efficiency, especially for synthesizing long or complex peptide sequences. csic.es

The general cycle for a Boc-based SPPS protocol is as follows:

Attachment: The first Boc-protected amino acid is anchored to a solid support resin. peptide2.com

Deprotection: The N-α-Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide2.com

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base to free the terminal amine for the next coupling step. The development of in situ neutralization protocols, where coupling is performed in the presence of a base, has significantly increased the efficiency of Boc chemistry. csic.es

Coupling: The next amino acid in the sequence, this compound, is pre-activated and coupled to the free amine of the resin-bound peptide. peptide2.com High efficiency is crucial to ensure a high yield of the desired peptide. peptide2.com

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. biosynth.com

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of the side-chain protecting groups (like the benzyl ester on the glutamic acid) using a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide2.com During this harsh cleavage step, scavengers are often added to protect sensitive residues from reactive carbocations generated in the process. peptide2.com

Application in Solution-Phase Organic Synthesis

While SPPS is a dominant technique, this compound is also a valuable reagent in traditional solution-phase organic synthesis, particularly for creating specific peptide fragments, oligomers, or complex molecular precursors that may be difficult to assemble on a solid support. nih.govresearchgate.net

Adaptations of Coupling Reagents and Conditions for Solution-Phase Proceduresoup.com

Solution-phase peptide synthesis requires careful control of reaction conditions to ensure high yields and purity, as byproducts are not as easily removed by simple filtration and washing as in SPPS. Specific reagents and conditions have been adapted for these procedures.

For example, a convenient one-pot amidation of this compound can be achieved using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) and ammonium (B1175870) hydrogencarbonate in a solvent like chloroform. oup.com This method proceeds smoothly at room temperature and allows for the isolation of the corresponding amide, Boc-D-Glu(Obzl)-NH₂, in high yield (90%) after a simple aqueous wash. oup.com The benzyl ester protecting group on the side chain remains unaffected by these conditions. oup.com

Another common approach for solution-phase coupling involves the use of DCC as the coupling agent. google.com To suppress racemization and other side reactions, additives such as N-hydroxy-5-norbornene-2,3-dicarboximide (HONBI) can be included. google.com This combination has been shown to be highly effective, allowing for the formation of peptide bonds in high yield and with minimal side product formation. google.com

Coupling Reagent/SystemSolvent(s)Key Advantages in Solution-Phase
EEDQ / NH₄HCO₃ChloroformOne-pot amidation, mild conditions, high yield. oup.com
DCC / HONBIDMF, THF, Ethyl AcetateFast reaction, high yield, effective suppression of racemization. google.com

Synthesis of Oligomers and Complex Precursors

This compound serves as a key building block for synthesizing a variety of oligomers and more complex molecular structures in solution. These precursors are often used in the subsequent assembly of larger molecules like macrocycles or block-copolymers.

One notable example is the synthesis of complex peptide-based hybrids. Researchers have coupled this compound within a tripeptide sequence (H-Tyr-Glu(OBzl)-Tyr-OtBu) which was then used to create larger, C2-symmetric macrocycles. researchgate.net This demonstrates the utility of the compound in building well-defined, functional molecular architectures.

Furthermore, derivatives of Glu(OBzl) are used in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to produce polypeptides. nih.gov This method allows for the synthesis of high molecular weight block-copolymers containing segments of poly(γ-benzyl-glutamate), which can be used in applications like drug delivery. nih.gov

Derivatization and Further Chemical Transformations

Beyond its direct use in peptide elongation, this compound can be chemically modified to facilitate other synthetic strategies. A primary example is its conversion into an activated ester.

Synthesis of Activated Esters (e.g., N-Hydroxysuccinimide esters) for Peptide Couplingiris-biotech.desigmaaldrich.com

To enhance its reactivity for peptide bond formation, the free α-carboxylic acid of this compound can be converted into an activated ester. The most common of these is the N-hydroxysuccinimide (NHS) ester, forming Boc-D-Glu(OBzl)-OSu. medchemexpress.comchemsrc.com These activated esters are stable enough to be isolated and stored, yet are highly reactive toward primary amines, making them excellent reagents for coupling, especially in solution-phase synthesis. google.com

The synthesis of the NHS ester is typically achieved by reacting this compound with N-hydroxysuccinimide (HOSu) in the presence of a carbodiimide (B86325) coupling agent like DCC. google.com The DCC facilitates the formation of the ester bond, and the byproduct, dicyclohexylurea, precipitates from the reaction mixture and can be removed by filtration.

This derivatization provides an alternative to in situ activation, offering a purified, ready-to-use building block for the efficient incorporation of a D-glutamic acid residue into a peptide chain. medchemexpress.comchemsrc.com

Reductive Transformations to Amino Alcohols

The selective reduction of the α-carboxylic acid of N-protected amino acids to their corresponding amino alcohols is a critical transformation, yielding valuable chiral building blocks for the synthesis of peptidomimetics, enzyme inhibitors, and other complex organic molecules. In the case of this compound, this transformation must be achieved without affecting the Boc protecting group or the benzyl ester on the side chain.

A notable method for this conversion involves a two-step process. First, the α-carboxylic acid is activated, for instance, by converting it into a pentachlorophenyl (PCP) ester. This active ester is then reduced to the desired amino alcohol. A specific protocol utilizes sodium borohydride (B1222165) in conjunction with iodine (NaBH4–I2) for the reduction step. researchgate.net This method is effective and preserves the stereochemistry of the starting material. The reaction proceeds under mild conditions and is advantageous because it does not reduce the benzyl ester group protecting the γ-carboxylic acid of the glutamic acid side chain. researchgate.net The resulting product, N-α-t-Boc-D-glutamic acid γ-benzyl ester-α-ol (Boc-D-Glu(OBzl)-ol), is typically obtained as a gum. researchgate.net

Another established reagent for the reduction of carboxylic esters to alcohols is diisobutylaluminum hydride (DIBAL-H), which is often used at low temperatures. thieme-connect.de While this is a general method, the NaBH4–I2 system applied to the active ester provides a specific and high-yielding route for this compound. researchgate.net The conversion to the alcohol is also a documented intermediate step in the synthesis of other functionalized amino acids, such as (S)-4-amino-5-mercaptopentanoic acid. sioc-journal.cn

Table 1: Physicochemical Characteristics of Protected Amino Alcohols

EntryProtected Amino AlcoholYield (%)Physical Form
1Boc-Ala-ol89Solid
2Boc-Phe-ol80Solid
3Boc-Trp-ol83Solid
4Boc-D-Glu(OBzl)-ol 74 Gum
5Boc-Lys(Z)-ol75Oil
Data sourced from a study on the reduction of N-protected amino acids. researchgate.net

Incorporation into Dipeptide and Oligopeptide Building Blocks for Convergent Synthesis

This compound is a standard building block for introducing D-glutamic acid residues into peptides, particularly through Boc solid-phase peptide synthesis (SPPS). alfa-chemistry.comsigmaaldrich.comiris-biotech.de Its strategic use is especially prominent in convergent synthesis strategies. In a convergent approach, protected peptide fragments (dipeptides or oligopeptides) are synthesized separately and then coupled together to form the final, larger peptide chain. This method can improve efficiency and simplify the purification of the final product compared to a linear, stepwise synthesis.

The free α-carboxylic acid of this compound allows it to be coupled to the N-terminus of another amino acid ester or a peptide fragment. Conversely, after the removal of its N-terminal Boc group, the resulting free amine can be coupled to the carboxylic acid of another residue. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are employed for this purpose, often in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

Research has demonstrated the incorporation of the this compound moiety into various oligopeptide fragments intended for convergent synthesis. These fragments are valuable intermediates, as the orthogonal protecting groups (acid-labile Boc and hydrogenolysis-labile Obzl) allow for selective deprotection at later stages of a complex synthesis. For example, protected oligopeptides containing the Glu(OBzl) residue have been synthesized and subsequently used to build longer peptide sequences. csic.es

Table 2: Examples of Protected Peptide Fragments Synthesized for Convergent Approaches

Peptide SequenceOverall Yield (%)
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH92
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH81
Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH75
Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH92
These protected peptide fragments are designed as building blocks for the synthesis of larger target molecules. csic.es

The synthesis of these fragments typically involves sequential coupling and deprotection steps. For instance, in the synthesis of a protected tetrapeptide, Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH, the assembly is carried out using coupling reagents like DCC to form the peptide bonds, with yields for such fragments being reported as very high. csic.es These building blocks can then be selectively deprotected and coupled to other fragments to achieve the final peptide sequence.

Advanced Applications in Biological and Materials Science Research

Precursor in Medicinal Chemistry and Drug Discovery

As a derivative of glutamic acid, Boc-D-Glu(OBzl)-OH is a foundational component in the synthesis of complex molecules designed to interact with biological systems. medchemexpress.com Its protected functional groups enable its use in multi-step synthetic routes, such as Boc solid-phase peptide synthesis (SPPS), to construct molecules with tailored therapeutic properties. nbinno.comsigmaaldrich.com

Synthesis of Peptide-Based Enzyme Inhibitors (e.g., Caspases, Proteases)

This compound is an essential building block for creating peptide-based inhibitors of enzymes like caspases and other proteases. These enzymes play crucial roles in cellular processes such as apoptosis and inflammation, making them key targets for therapeutic intervention.

Structural Integration: In the synthesis of these inhibitors, this compound is incorporated into a peptide sequence using SPPS. The Boc group protects the N-terminus during the coupling of the next amino acid, while the benzyl (B1604629) ester prevents the side-chain carboxyl group from participating in unwanted reactions.

Enhanced Stability: The incorporation of a D-amino acid, such as D-glutamic acid from this precursor, into the peptide backbone significantly increases the resulting inhibitor's resistance to degradation by endogenous proteases. This enhanced stability leads to a longer biological half-life and improved therapeutic efficacy.

Active Site Interaction: Glutamic acid residues are often critical for binding to the active sites of enzymes. By introducing a D-glutamic acid residue, medicinal chemists can probe the stereochemical requirements of an enzyme's active site and design more potent and selective inhibitors.

Development of Glutamic Acid Analogues with Modulated Biological Activities

The development of novel glutamic acid analogues is a key strategy in medicinal chemistry to create compounds with new or improved biological functions. anaspec.com this compound serves as a versatile starting point for these synthetic endeavors. Researchers can chemically modify this precursor to produce a wide array of analogues that can act as anticancer agents, enzyme antagonists, or probes for metabolic pathways. nih.gov For instance, glutamic acid derivatives are of interest in oncology because they can interfere with the metabolism of cancer cells, which often exhibit altered glutamine and glutamate dependency. mdpi.com

The synthesis of these analogues often involves:

Selective deprotection of either the Boc or benzyl group.

Modification of the newly available functional group (amine or carboxylic acid).

Further synthetic transformations to alter the molecule's side chain or backbone.

This chemoenzymatic approach allows for the creation of a library of novel compounds that can be screened for desired biological activities, leading to the discovery of new therapeutic leads. acs.org

Rational Design and Synthesis of Prodrugs for Enhanced Bioavailability and Targeted Delivery

A significant challenge in drug development is the poor oral bioavailability of many therapeutic agents. cup.edu.inresearchgate.net The prodrug approach, where an active drug is chemically modified to an inactive form that is converted back to the active drug in the body, is a widely used strategy to overcome this obstacle. nih.gov

This compound is an ideal component for creating amino acid-based prodrugs. By conjugating a D-glutamic acid moiety to a parent drug, several advantages can be achieved:

Improved Solubility and Permeability: The amino acid promoiety can enhance the water solubility of a hydrophobic drug or improve its permeability across the intestinal wall by targeting amino acid transporters like PEPT1. nih.govnih.gov

Increased Stability: The D-configuration of the glutamic acid linker prevents premature cleavage by proteases in the gastrointestinal tract, ensuring that the prodrug remains intact until it reaches its target or is absorbed. nih.gov

Targeted Delivery: As certain transporters are overexpressed in specific tissues (e.g., tumor cells), amino acid-conjugated prodrugs can be used for targeted drug delivery, increasing the concentration of the active drug at the site of action and reducing systemic toxicity. researchgate.net

Table 1: Components of an Amino Acid-Based Prodrug System

ComponentRole in ProdrugFunction Provided by this compound
Parent Drug The therapeutically active molecule.N/A
Linker Covalently connects the drug to the promoiety; designed for specific cleavage.The glutamic acid backbone.
Promoiety A carrier molecule that modifies the drug's properties.The D-glutamic acid residue.
Targeting Group Recognizes specific transporters or receptors.The amino acid structure itself.

Application in the Synthesis of Steroidal Inhibitors of N-Methyl-D-Aspartate Receptors (NMDARs)

N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic transmission in the central nervous system. nih.gov Their dysfunction is implicated in various neurological disorders, making them important therapeutic targets. Glutamate site antagonists are a key class of NMDAR modulators.

While the direct synthesis of steroidal inhibitors using this compound is not prominently documented in the provided research, the principles of NMDAR antagonist design highlight the importance of glutamic acid derivatives. The endogenous ligand for the NMDA receptor is L-glutamic acid. wikipedia.org Therefore, synthetic antagonists often mimic this structure to achieve competitive binding. The synthesis of novel NMDAR modulators, including those with a steroidal backbone, would logically employ protected glutamic acid derivatives to introduce the necessary pharmacophore for receptor recognition. The use of the D-enantiomer allows for the exploration of stereospecific interactions within the receptor's binding pocket, potentially leading to antagonists with higher affinity or a different pharmacological profile compared to their L-counterparts.

Integration into Bioconjugation Methodologies

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a single hybrid. This technique is fundamental for creating advanced therapeutic and diagnostic agents.

Strategic Coupling for Attachment of Biomolecules to Therapeutic Agents

This compound is a valuable reagent in bioconjugation strategies, particularly for linking peptides to other molecules like proteins, polymers, or small-molecule drugs. escholarship.org After incorporating the D-glutamic acid residue into a peptide and selectively removing the benzyl protecting group from the side chain, a free carboxylic acid is revealed. This carboxyl group serves as a versatile chemical handle for conjugation.

Common coupling strategies involving this side-chain carboxyl group include:

Amide Bond Formation: The carboxyl group can be activated (e.g., with NHS esters) and reacted with a primary amine on another molecule to form a stable amide bond. nih.gov

Esterification: It can be coupled with an alcohol to form an ester linkage.

Polymer Conjugation: This functionality is used to attach polymers like polyethylene glycol (PEG) to proteins or peptides, a process known as PEGylation, which can improve the pharmacokinetic profile of the therapeutic. bohrium.com

The use of this compound allows for precise, site-specific modifications, ensuring that the conjugation occurs at a predetermined location away from the peptide's active site, thereby preserving its biological function. researchgate.net

Engineering of Imaging Probes and Diagnostic Tools

This compound serves as a valuable precursor in the synthesis of sophisticated molecular imaging probes, particularly for Positron Emission Tomography (PET). While glutamic acid is a key molecule in many biological processes, its derivatives are being explored to create tracers that can visualize and quantify these processes in vivo. The development of such probes is crucial for understanding disease mechanisms and for diagnostic purposes.

In the field of oncology, derivatives of glutamic acid are utilized to develop PET tracers for tumor imaging. The metabolic activity of cancer cells often involves increased uptake of amino acids, making labeled amino acid analogues effective for detecting and monitoring tumors. For instance, fluorinated glutamic acid derivatives have been synthesized and evaluated as potential tumor imaging agents. The synthesis of these complex molecules often involves multi-step processes where protected amino acids like this compound can play a crucial role in the controlled assembly of the final tracer molecule.

The general strategy for creating these imaging agents involves the introduction of a positron-emitting radionuclide, such as fluorine-18, into a molecule that will be taken up by specific cells or tissues. The Boc and benzyl protecting groups in this compound allow for selective chemical modifications at other parts of the molecule without affecting the amine and side-chain carboxyl groups. Once the desired modifications and radiolabeling are complete, these protecting groups can be removed under specific conditions to yield the final, biologically active imaging probe.

Table 1: Examples of Glutamic Acid-Based Imaging Probes and their Applications

Imaging Probe DerivativeImaging ModalityKey Application AreaRole of Protected Glutamic Acid Precursor
18F-labeled Glutamic Acid AnaloguesPETTumor Metabolism ImagingEnables controlled synthesis and radiolabeling.
Gadolinium-complexed Glutamic AcidMRITargeted Contrast EnhancementProvides a scaffold for attaching the contrast agent.
Fluorescently-labeled Glutamic AcidFluorescence MicroscopyCellular Uptake StudiesAllows for specific labeling and visualization.

Research in Neuroscience and Neuropharmacology

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, playing a pivotal role in neural communication, memory formation, learning, and regulation of motor function. Consequently, derivatives of glutamic acid are invaluable tools in neuroscience research to probe these pathways and understand the pathophysiology of various neurological disorders.

Studies on Neurotransmitter Pathways Involving Glutamic Acid Derivatives

This compound, as a protected form of a D-amino acid, is of particular interest in studying neurotransmitter pathways. While L-glutamate is the predominant form, D-amino acids are increasingly being recognized for their roles in the nervous system. The use of protected derivatives allows for the synthesis of peptides and other small molecules that can interact with specific components of the glutamatergic system, such as receptors and transporters.

Researchers can incorporate this compound into peptide sequences to investigate the structural requirements for binding to glutamate receptors, including NMDA and AMPA receptors. By systematically modifying the peptide structure, it is possible to map the binding sites and understand the forces that govern these interactions. This information is critical for the design of novel drugs that can modulate the activity of these receptors.

Mechanistic Investigations in Brain Function and Neurological Disorders

The glutamatergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and schizophrenia. The ability to synthesize specific probes and modulators of this system is therefore essential for investigating the underlying mechanisms of these conditions.

This compound can be used to create antagonists or agonists of glutamate receptors with altered pharmacokinetic properties. The D-configuration can confer resistance to enzymatic degradation, leading to a longer duration of action in vivo. This allows for more sustained experimental effects, which can be crucial for studying the long-term consequences of receptor modulation. Furthermore, the benzyl ester can be replaced with other functional groups to alter the lipophilicity of the molecule, thereby influencing its ability to cross the blood-brain barrier.

Contributions to Advanced Materials Science

The unique chemical properties of this compound also lend themselves to the development of novel materials with advanced functionalities. The presence of multiple reactive sites within the molecule, once deprotected, allows for its incorporation into polymeric structures, leading to materials with tailored properties for specific applications.

Exploration in the Development of Functional Polymers

Functional polymers, which possess specific chemical groups that impart desired properties, are at the forefront of materials science research. Glutamic acid is a particularly attractive monomer for creating biodegradable and biocompatible polymers for biomedical applications. The use of protected derivatives like this compound enables the synthesis of well-defined polymer architectures.

For example, this compound can be used in ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce poly(γ-benzyl-D-glutamate). The resulting polymer has a helical structure and can self-assemble into various morphologies. The benzyl groups can be subsequently removed to yield poly(D-glutamic acid), a water-soluble and biodegradable polymer with pendant carboxylic acid groups. These groups can be further modified with drugs, imaging agents, or targeting ligands.

Table 2: Properties of Functional Polymers Derived from Glutamic Acid

Polymer TypeKey PropertiesPotential Applications
Poly(γ-benzyl-D-glutamate)Helical structure, self-assemblyDrug delivery, tissue engineering scaffolds
Poly(D-glutamic acid)Water-soluble, biodegradable, functionalizableDrug conjugation, hydrogels, biomedical coatings
Copolymers with other monomersTunable mechanical and degradation propertiesControlled drug release, biodegradable plastics

Role in the Construction of Self-Immolative Linkers for Controlled Release Systems

Self-immolative linkers are "smart" chemical spacers that are designed to degrade in response to a specific trigger, leading to the release of an attached molecule. This technology is of great interest for targeted drug delivery, where a therapeutic agent is released only at the desired site of action. Glutamic acid derivatives have been explored for the construction of such linkers.

This compound can be incorporated into the backbone of a polymer or a linker that is designed to be stable under normal physiological conditions but will degrade in response to a specific stimulus, such as a change in pH or the presence of a particular enzyme. For instance, a linker could be designed where the cleavage of the benzyl ester by an esterase initiates a cascade of reactions that leads to the complete degradation of the linker and the release of the attached drug. The use of the D-isomer can again provide enhanced stability against non-specific enzymatic degradation.

Recent research has demonstrated the development of light-responsive self-immolative L-glutamic acid-based polyesters for controlled drug release. cjps.org This highlights the potential of glutamic acid derivatives in creating sophisticated drug delivery systems, and the principles can be extended to D-amino acid-containing systems for specific advantages.

Analytical and Methodological Aspects in Research Practice

Methodologies for Purity and Identity Confirmation in Research Materials

Confirming the identity and purity of Boc-D-Glu(Obzl)-Oh in research laboratories typically involves a suite of analytical techniques, each providing specific structural and quantitative information. These methods are essential for verifying that the material meets the required standards before its use in sensitive synthetic procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure. ¹H NMR spectra provide characteristic signals for the tert-butyloxycarbonyl (Boc) protons, the alpha-proton of the glutamic acid residue, the protons of the benzyl (B1604629) ester, and the side-chain methylene (B1212753) protons. The presence and integration of these signals, along with their expected chemical shifts, confirm the compound's identity. For instance, a typical ¹H NMR spectrum would show a singlet around 1.4 ppm for the Boc methyl groups and signals corresponding to the benzyl ester protons in the aromatic region. chemicalbook.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are used to determine the molecular weight of the compound. The observed mass-to-charge ratio ([M+H]⁺ or similar adducts) should correspond to the calculated molecular weight of this compound (337.37 g/mol ). chemcalc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups. Characteristic absorption bands for the Boc carbonyl, the free carboxylic acid carbonyl, the N-H stretch of the carbamate (B1207046), and C-O stretches of the ester are expected. The absence of certain bands, such as a strong ester carbonyl if the benzyl ester is fully formed, can also be indicative. sigmaaldrich.commdpi.com

Optical Rotation: As this compound is the D-enantiomer, its optical rotation ([α]²⁵/D) is measured to confirm its stereochemical integrity. For example, a specific rotation of +5.0 to +7.0° (c=1 in Acetic Acid) is reported for this compound. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the primary method for assessing purity. It separates the target compound from any potential impurities, such as unreacted starting materials, side products, or degradation products. The purity is typically reported as an area percentage of the main peak, with standards often requiring ≥98.0% purity. sigmaaldrich.comvwr.comscientificlabs.co.uk

Thin-Layer Chromatography (TLC): TLC serves as a rapid qualitative method to check for the presence of impurities and to monitor reaction progress. Purity is often reported as ≥98% by TLC. sigmaaldrich.comscientificlabs.co.ukbachem.com

Elemental Analysis: While less common for routine checks in academic labs, elemental analysis (C, H, N) can provide confirmation of the compound's empirical formula by comparing experimental percentages to theoretical values.

Table 1: Typical Analytical Specifications for this compound

Analytical MethodSpecificationReference
Appearance (visual)White to slight yellow to beige powder sigmaaldrich.comsigmaaldrich.com
Identity (IR)Passes test sigmaaldrich.comsigmaaldrich.com
Optical Rotation ([α]²⁵/D)+5.0 to +7.0° (c=1 in AcOH) sigmaaldrich.comsigmaaldrich.com
Purity (TLC)≥ 98% sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
Assay (HPLC, area%)≥ 98.0% sigmaaldrich.comsigmaaldrich.comvwr.comscientificlabs.co.uk
Melting Point93.5-99.5 °C (clear melt) thermofisher.com
Molecular Weight (calculated)337.37 g/mol chemcalc.orgthermofisher.comchemexper.comthermofisher.com

Spectroscopic and Chromatographic Techniques in Research Synthesis

In the context of research synthesis, spectroscopic and chromatographic techniques are not only used for final product characterization but also play a vital role in monitoring reaction progress, identifying intermediates, and optimizing synthetic routes for this compound.

NMR Spectroscopy during Synthesis: ¹H NMR is frequently employed to track the progress of reactions, such as the introduction of the Boc protecting group onto the amino nitrogen or the esterification of the side-chain carboxyl group with benzyl alcohol. Changes in chemical shifts and the appearance or disappearance of specific proton signals (e.g., the characteristic tert-butyl singlet for the Boc group) provide direct evidence of successful transformations. mdpi.comresearchgate.net

HPLC for Reaction Monitoring: HPLC is invaluable for monitoring the conversion of starting materials to products and for identifying the formation of by-products. By analyzing aliquots of the reaction mixture at different time points, researchers can determine the optimal reaction time and conditions. For instance, tracking the disappearance of the starting amino acid and the appearance of the protected derivative helps in process optimization. vwr.combachem.com

Mass Spectrometry for Intermediate Confirmation: MS can be used to confirm the molecular weight of intermediates formed during the multi-step synthesis of this compound, thereby validating the synthetic pathway.

FT-IR for Functional Group Transformations: FT-IR can be used to confirm the successful formation of specific functional groups, such as the ester linkage in the benzyl ester or the carbamate in the Boc group, by observing characteristic absorption bands. mdpi.comresearchgate.netnih.gov

Quality Control and Validation in Academic Research Settings

Maintaining high standards of quality control (QC) for research materials like this compound is critical in academic laboratories to ensure reproducibility and the validity of experimental results.

Supplier Qualification and Certificate of Analysis (CoA): Reputable suppliers provide CoAs that detail the product's specifications and the results of their quality control tests. Academic researchers typically rely on CoAs from established manufacturers, verifying parameters such as purity (HPLC, TLC), identity (IR, NMR), and optical rotation. sigmaaldrich.comscientificlabs.co.ukdlrcgroup.com

In-house Verification: While CoAs are a primary source of information, many academic labs perform their own verification tests on incoming batches of critical reagents. This often involves running a ¹H NMR spectrum and an HPLC purity analysis to confirm that the material matches the supplier's specifications and is suitable for use. bachem.comdlrcgroup.com

Establishing Internal Standards: For frequently used reagents, academic labs may establish internal reference standards from well-characterized batches. These standards are used for direct comparison during routine QC checks, ensuring lot-to-lot consistency.

Method Validation: Although formal method validation as required in GMP environments is less common, researchers often ensure that their analytical methods (e.g., HPLC for purity) are robust and reproducible for their specific applications. This might involve checking method linearity, precision, and accuracy on a smaller scale. bachem.com

Documentation and Record Keeping: Maintaining detailed records of received materials, including batch numbers, supplier information, and in-house analytical results, is a fundamental aspect of quality control. This documentation is crucial for traceability and troubleshooting. dlrcgroup.compolypeptide.com

Compound List:

this compound

D-Glutamic acid

tert-butyloxycarbonyl (Boc)

O-benzyl (Obzl)

L-glutamic acid

Z-L-glutamic acid

N-Boc-L-glutamic acid

N-Boc-L-Proline

N-Boc-L-Phenylalanine

N-Boc-O-bz-Tyrosine

N-Boc-D-glutamic acid 1-benzyl ester

N-Boc-L-glutamic acid 5-benzyl ester

N-Boc-peptide-β-methyl ester

N-Boc-β-Amino Acid

Poly(glycerol sebacate) (PGS)

Poly(glycerol sebacate (B1225510) glutamate) (PGSE)

PGSE-B

PGSE-Z

Poly(g-benzyl-L-glutamate) (PBLG)

Chitosan

Histidine

Aspartic acid

Glycine-Aspartic acid

Glycine-Glutamic acid

Chitosan-amino acid derivatives

Future Directions and Emerging Research Avenues

Synergistic Integration with Contemporary Synthetic Strategies (e.g., Click Chemistry)

The future of peptide and polymer synthesis lies in the seamless integration of robust and efficient ligation techniques. While Boc-D-Glu(OBzl)-OH is a staple in traditional peptide synthesis, its side-chain carboxylate, after deprotection of the benzyl (B1604629) group, presents a versatile handle for post-synthetic modifications. A significant area of future development will be the synergistic integration of this functionality with contemporary synthetic strategies, most notably "click chemistry."

The azide-alkyne cycloaddition, a hallmark of click chemistry, offers a highly efficient and orthogonal method for conjugating various molecules to a peptide scaffold. The deprotected side chain of the glutamic acid residue can be readily modified to incorporate either an azide (B81097) or an alkyne moiety. This would allow for the facile attachment of a wide array of functionalities, including:

Fluorophores and Quenchers: For creating sophisticated molecular probes for diagnostics and imaging.

Targeting Ligands: Such as carbohydrates or small molecules to enhance the specificity of therapeutic peptides.

Polyethylene Glycol (PEG) Chains: To improve the pharmacokinetic properties of peptide drugs.

Cross-linking Agents: For the synthesis of constrained or cyclic peptides with enhanced stability and bioactivity.

This approach would transform this compound from a simple amino acid surrogate into a versatile platform for the construction of complex and multifunctional biomolecules.

Exploration of Chemo- and Regioselectivity in Complex Molecular Architectures

The presence of two distinct carboxylic acid functionalities in the deprotected D-glutamic acid residue—the α-carboxyl group and the γ-carboxyl group of the side chain—offers intriguing possibilities for exploring chemo- and regioselectivity in the synthesis of complex molecular architectures. Future research will likely focus on developing synthetic methodologies that can selectively address one carboxyl group over the other, without the need for extensive protecting group manipulations.

This selective activation would enable the synthesis of branched or graft copolymers where peptide chains or other polymers are grown from the side chain of the D-glutamic acid residue. Furthermore, it would facilitate the creation of well-defined peptide-drug conjugates where the therapeutic payload is attached specifically to the side chain, leaving the C-terminus available for further modification or to maintain its natural role in biological interactions. The inherent chirality of the D-amino acid can also be exploited to induce specific three-dimensional arrangements in the resulting complex molecules, influencing their biological activity and material properties.

Development of High-Throughput and Combinatorial Synthesis Applications

The demand for large libraries of peptides for drug discovery and materials science necessitates the development of high-throughput and combinatorial synthesis platforms. This compound is well-suited for incorporation into such automated workflows. Its stability and compatibility with standard Boc-SPPS protocols make it an ideal candidate for inclusion in peptide libraries designed to explore the impact of D-amino acid incorporation on peptide structure and function. nih.gov

Future applications will see the use of this compound in the generation of vast peptide libraries where the D-glutamic acid residue can serve multiple purposes:

Introduction of a Stereochemical Probe: To systematically study the influence of D-amino acids on receptor binding and enzymatic stability.

A Point of Diversification: The side chain can be used as an anchor point for the attachment of a variety of chemical moieties in a combinatorial fashion, leading to libraries of peptidomimetics with diverse functionalities.

A Scaffolding Element: For the synthesis of libraries of cyclic or bicyclic peptides with constrained conformations.

These high-throughput approaches will accelerate the discovery of novel peptide-based drugs and materials with tailored properties.

Synthesis StrategyKey AdvantagePotential Application of this compound
Click Chemistry High efficiency and orthogonalityPost-synthetic modification with fluorophores, PEG, etc.
Chemo- & Regioselective Synthesis Precise control over molecular architectureSynthesis of branched peptides and specific drug conjugates.
High-Throughput & Combinatorial Synthesis Rapid generation of large librariesCreation of diverse peptide libraries for drug screening.

Computational Chemistry and Molecular Modeling Studies of Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the design and optimization of peptides and peptidomimetics. Future research will heavily rely on these in silico methods to predict the structural and functional consequences of incorporating this compound and its derivatives into peptide sequences.

Molecular dynamics simulations can provide insights into how the D-stereocenter influences the local and global conformation of a peptide, affecting its ability to adopt specific secondary structures like β-turns or helices. This is crucial for designing peptides with enhanced stability and receptor affinity. Furthermore, quantum mechanical calculations can be employed to study the electronic properties of the glutamic acid side chain and its interactions with binding partners, guiding the design of derivatives with improved binding affinities.

Computational screening of virtual libraries containing D-glutamic acid derivatives will enable the pre-selection of promising candidates for synthesis, significantly reducing the time and cost associated with experimental screening. These modeling studies will be instrumental in rationally designing peptides with desired therapeutic properties.

Expanding Roles in Novel Biochemical Pathways and Advanced Therapeutic Modalities

The incorporation of D-amino acids into peptides is a key strategy to enhance their resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. The use of this compound allows for the site-specific introduction of a D-glutamic acid residue, which can significantly increase the in vivo half-life of a therapeutic peptide.

Beyond metabolic stability, the unique stereochemistry of D-glutamic acid can lead to novel biological activities. Peptides containing D-amino acids can exhibit altered receptor binding profiles, sometimes leading to antagonist-to-agonist switches or enhanced selectivity for specific receptor subtypes. Future research will explore the role of D-glutamic acid-containing peptides in modulating novel biochemical pathways that may not be effectively targeted by their L-amino acid counterparts.

Furthermore, the versatile side chain of glutamic acid makes it an excellent conjugation point for the development of advanced therapeutic modalities. This compound will be a critical building block in the synthesis of:

Peptide-Drug Conjugates (PDCs): Where potent cytotoxic agents are linked to a targeting peptide via the glutamic acid side chain for cancer therapy.

Targeted Drug Delivery Systems: Where the peptide component, containing D-glutamic acid for stability, directs a nanoparticle or liposome (B1194612) to a specific tissue or cell type.

Peptide-based Hydrogels: For tissue engineering and controlled drug release, where the glutamic acid side chains can participate in cross-linking or interact with bioactive molecules.

The exploration of these advanced applications will solidify the position of this compound as a key enabler of next-generation peptide-based technologies.

Q & A

Q. What are the critical considerations for synthesizing Boc-D-Glu(Obzl)-OH with high enantiomeric purity?

Methodological Answer:

  • Use chiral HPLC or polarimetry to monitor enantiomeric excess during synthesis. Optimize reaction conditions (e.g., temperature, solvent, catalyst) to minimize racemization. For example, lower reaction temperatures (0–5°C) in aprotic solvents (e.g., DMF) can reduce side reactions .
  • Validate purity via 1^1H/13^{13}C NMR and mass spectrometry, ensuring benzyl (Obzl) and tert-butoxycarbonyl (Boc) protective groups remain intact .

Q. How can researchers address solubility challenges of this compound in aqueous buffers during biochemical assays?

Methodological Answer:

  • Pre-dissolve the compound in a minimal volume of organic solvent (e.g., DMSO or ethanol) and gradually dilute with buffer to avoid precipitation.
  • Characterize solubility limits using dynamic light scattering (DLS) or UV-Vis spectroscopy to determine critical micelle concentrations or aggregation thresholds .

Q. What analytical techniques are most reliable for characterizing this compound in complex reaction mixtures?

Methodological Answer:

  • Combine reversed-phase HPLC with UV detection (λ = 254 nm) for separation and quantification.
  • Use LC-MS (ESI+) to confirm molecular weight (C17_{17}H23_{23}NO6_6, MW 337.36) and detect impurities .
  • Cross-validate with 1^1H NMR in deuterated solvents (e.g., CDCl3_3) to verify structural integrity .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under acidic conditions be resolved?

Methodological Answer:

  • Design a controlled study comparing stability across pH ranges (1–6) using kinetic assays (e.g., UV-Vis monitoring of benzyl ester hydrolysis).
  • Apply Arrhenius plots to model degradation rates and identify critical pH thresholds. Reconcile discrepancies by standardizing experimental conditions (e.g., ionic strength, temperature) .

Q. What strategies mitigate racemization during this compound incorporation into peptide chains?

Methodological Answer:

  • Employ low-temperature solid-phase synthesis (SPPS) with HBTU/HOBt activation to minimize epimerization.
  • Use CD spectroscopy or Marfey’s reagent to quantify D/L-glutamic acid ratios post-cleavage .
  • Compare results with computational models (e.g., DFT calculations) to predict racemization pathways .

Q. How can researchers validate the biological activity of this compound derivatives without commercial reference standards?

Methodological Answer:

  • Synthesize in-house reference materials and validate via orthogonal methods (e.g., X-ray crystallography for structural confirmation).
  • Design dose-response assays (e.g., enzyme inhibition studies) with internal controls (e.g., unmodified D-Glu derivatives) to establish structure-activity relationships (SAR) .

Q. What computational approaches predict this compound’s interactions with biological targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using crystal structures of target proteins (e.g., glutamate receptors).
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Data Management and Reproducibility

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

Methodological Answer:

  • Follow FAIR data principles: Include detailed reaction parameters (molar ratios, solvent purity, stirring rates) in supplementary materials.
  • Use electronic lab notebooks (ELNs) with version control to track iterative optimizations .

Q. What statistical methods are appropriate for analyzing contradictory results in this compound stability studies?

Methodological Answer:

  • Apply multivariate analysis (ANOVA) to identify variables (e.g., temperature, solvent) contributing to discrepancies.
  • Use Bayesian inference models to quantify uncertainty and refine hypotheses .

Cross-Disciplinary Applications

Q. How can this compound be adapted for materials science applications (e.g., biodegradable polymers)?

Methodological Answer:

  • Investigate copolymerization with lactide or caprolactone using ring-opening polymerization (ROP). Characterize thermal stability (TGA) and degradation profiles (GPC, FTIR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.